[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13468804
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27N3O3 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(12-21)22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17-/m0/s1 |
| Standard InChI Key | AWXOBJQWPYAYSL-YOEHRIQHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| SMILES | CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Introduction
Molecular and Structural Characteristics
The compound’s molecular formula is C₁₉H₂₇N₃O₃, with a molar mass of 345.4 g/mol. Key structural elements include:
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A (3S)-piperidin-3-yl ring, providing a rigid bicyclic framework.
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An (S)-2-aminopropanoyl side chain, introducing both amino and carbonyl functionalities.
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A cyclopropylcarbamate group, enhancing steric and electronic effects.
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A benzyl ester moiety, influencing solubility and reactivity.
Stereochemical Configuration
The stereochemistry at the piperidin-3-yl (S) and propionyl (S) positions is critical for its interactions with biological targets. The InChIKey AWXOBJQWPYAYSL-YOEHRIQHSA-N confirms the absolute configuration.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₃ | |
| Molecular Weight | 345.4 g/mol | |
| IUPAC Name | Benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate | |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Synthesis and Reaction Pathways
The synthesis involves multi-step organic reactions, emphasizing stereocontrol and functional group compatibility:
Step 1: Piperidine Functionalization
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Starting Material: (S)-piperidin-3-amine undergoes N-acylation with (S)-2-aminopropanoic acid derivatives to introduce the propionyl group.
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Reagent: Protected amino acids (e.g., Fmoc or Boc) ensure regioselectivity .
Step 2: Cyclopropane Integration
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Cyclopropanation: A cyclopropyl group is introduced via Simmons–Smith reaction or transition-metal-catalyzed cross-coupling.
Step 3: Carbamate Formation
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Benzyl Chloroformate Reaction: The piperidine nitrogen reacts with benzyl chloroformate under basic conditions to form the carbamate .
Table 2: Critical Reaction Conditions
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | N-Acylation | DCM, EDC/HOBt, 0–25°C | 60–75% |
| 2 | Cyclopropanation | Zn/Cu couple, CH₂I₂, 40°C | 45–55% |
| 3 | Carbamate Coupling | THF, NaHCO₃, 0°C to RT | 70–85% |
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with related molecules:
Table 3: Analog Comparison
Future Research Directions
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